3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H13Br2N4S. It is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-bromobenzyl chloride and 2-bromobenzylamine.
Formation of Intermediate: The 3-bromobenzyl chloride is reacted with sodium sulfide to form 3-bromobenzyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 2-bromobenzylamine in the presence of a base such as sodium hydroxide to form the triazole ring.
Chemical Reactions Analysis
3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit various biological targets.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds such as:
3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring, which may affect its biological activity and chemical properties.
5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine: This compound lacks the sulfanyl group, which may result in different reactivity and applications.
3-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: This compound lacks the bromophenyl group, which may influence its overall stability and effectiveness in various applications.
Properties
Molecular Formula |
C15H12Br2N4S |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-[(3-bromophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12Br2N4S/c16-11-5-3-4-10(8-11)9-22-15-20-19-14(21(15)18)12-6-1-2-7-13(12)17/h1-8H,9,18H2 |
InChI Key |
GUKWNKJHAOXFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br)Br |
Origin of Product |
United States |
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